molecular formula C21H19OP B029005 (Acetylmethylene)triphenylphosphorane CAS No. 1439-36-7

(Acetylmethylene)triphenylphosphorane

Cat. No. B029005
CAS RN: 1439-36-7
M. Wt: 318.3 g/mol
InChI Key: KAANTNXREIRLCT-UHFFFAOYSA-N
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Patent
US09085583B2

Procedure details

A solution of 1-chloropropan-2-one (50 g, 540.4 mmol) in chloroform (150 mL) was added dropwise to a solution of triphenylphosphine (141.72 g, 540.4 mmol) in chloroform (150 mL) under nitrogen. The mixture was stirred at 70° C. for 12 hr, and the resulting phosphonium salt was filtered. The precipitate was washed with ethyl acetate and dried under vacuum. The dried phosphonium salt was suspended in a mixture of water (250 mL) and methanol (250 mL), and the mixture was stirred for 1 hr. Aqueous sodium hydroxide (2.00 M) was added to the mixture until a pH between 7 and 8 was reached. The mixture was then stirred vigorously for 1 hr. The phosphorane precipitate was filtered and washed with water. After drying in vacuum, the phosphorane was recrystallized from ethyl acetate and dried under vacuum to afford 1-(triphenylphosphoranylidene)propan-2-one (40.00 g, 23.3%) as a white solid.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
141.72 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3](=[O:5])[CH3:4].[C:6]1([P:12]([C:19]2[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=2)[C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1>C(Cl)(Cl)Cl>[C:19]1([P:12]([C:6]2[CH:7]=[CH:8][CH:9]=[CH:10][CH:11]=2)([C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)=[CH:2][C:3](=[O:5])[CH3:4])[CH:20]=[CH:21][CH:22]=[CH:23][CH:24]=1

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
ClCC(C)=O
Name
Quantity
141.72 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
150 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Name
Quantity
150 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 70° C. for 12 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the resulting phosphonium salt was filtered
WASH
Type
WASH
Details
The precipitate was washed with ethyl acetate
CUSTOM
Type
CUSTOM
Details
dried under vacuum
ADDITION
Type
ADDITION
Details
The dried phosphonium salt was suspended in a mixture of water (250 mL) and methanol (250 mL)
STIRRING
Type
STIRRING
Details
the mixture was stirred for 1 hr
Duration
1 h
ADDITION
Type
ADDITION
Details
Aqueous sodium hydroxide (2.00 M) was added to the mixture until a pH between 7 and 8
STIRRING
Type
STIRRING
Details
The mixture was then stirred vigorously for 1 hr
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The phosphorane precipitate was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
After drying in vacuum
CUSTOM
Type
CUSTOM
Details
the phosphorane was recrystallized from ethyl acetate
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
C1(=CC=CC=C1)P(=CC(C)=O)(C1=CC=CC=C1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 40 g
YIELD: PERCENTYIELD 23.3%
YIELD: CALCULATEDPERCENTYIELD 23.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.